8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one is a synthetic organic compound belonging to the class of chromones, which are characterized by a benzopyranone structure. This compound exhibits notable biological activities, making it of interest in medicinal chemistry and pharmacology. Its molecular formula is C12H13BrO2S, and it is classified as a halogenated chromone derivative.
The compound can be synthesized through various chemical reactions involving chromone derivatives and halogenation processes. The utility of chromone derivatives in medicinal chemistry has been extensively documented, highlighting their potential as therapeutic agents.
This compound falls under the category of chromone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of bromine in its structure contributes to its reactivity and biological efficacy.
The synthesis of 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one can be achieved via several methods:
The synthesis typically involves refluxing the starting materials in a suitable solvent, followed by purification techniques such as recrystallization or chromatography to isolate the desired product. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure.
The molecular structure of 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one features a chromone backbone with specific substituents:
This arrangement contributes to its unique chemical properties and biological activity.
The compound has a molecular weight of approximately 303.19 g/mol. Its melting point and solubility characteristics can vary based on the purity and specific synthesis conditions used.
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yield and selectivity.
The mechanism of action for 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one involves its interaction with biological targets at the molecular level:
Studies have shown that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into functional groups and structural integrity.
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one has several applications in scientific research:
Coumarin (2H-1-benzopyran-2-one) was first isolated from tonka beans (Dipteryx odorata) by Vogel in 1820, marking the discovery of a scaffold that would become pivotal in medicinal chemistry [8]. Early pharmacological interest centered on natural coumarins like dicoumarol—a vitamin K antagonist and anticoagulant identified in the 1940s. The mid-20th century witnessed the deliberate structural modification of coumarins to enhance bioactivity, exemplified by the development of warfarin for thrombosis prevention. Contemporary research focuses on synthetic coumarin derivatives with tailored substitutions to target specific disease mechanisms, such as cancer and metabolic disorders. The chromen-4-one core has evolved into a privileged structure in drug discovery due to its metabolic stability and synthetic versatility [5] [8].
Table 1: Evolution of Coumarin-Based Therapeutics
Time Period | Key Developments | Therapeutic Application |
---|---|---|
1820 | Isolation from tonka beans (Vogel) | Fragrance industry |
1940s | Discovery of dicoumarol | Anticoagulant |
1950s | Synthesis of warfarin | Thromboembolism prophylaxis |
1980s–Present | Design of 3,4,6-substituted derivatives | Anticancer, antimicrobial agents |
Bioactivity in coumarins is critically governed by the position, electronic nature, and steric bulk of substituents. Key structure-activity relationship (SAR) principles include:
Table 2: Position-Specific Effects of Coumarin Substitutions
Position | Electron Effects | Bioactivity Influence | Example |
---|---|---|---|
C2 | Variable | Alters H-bonding capacity | Ethylsulfanyl for kinase inhibition |
C3 | Electron-withdrawing | Enhances electrophilicity for covalent binding | Carboxamide derivatives as CA inhibitors |
C4 | Conjugation anchor | Stabilizes Michael adducts | Dicoumarol anticoagulant activity |
C6 | Electron-donating | Boosts cell membrane penetration | Methyl group in antitumor coumarins |
The strategic incorporation of bromo and ethylsulfanyl groups into the chromen-4-one scaffold addresses dual objectives: steric control and electronic modulation.
Bromo at C8:Bromine’s large atomic radius (115 pm) introduces steric hindrance near the pyrone ring, potentially shielding the C4 carbonyl from metabolic reduction. As a strong electron-withdrawing group (σₚ = 0.23), it polarizes the aromatic system, increasing electrophilicity at adjacent sites. This facilitates nucleophilic attack by cysteine residues in enzyme active sites, as observed in molecular docking studies of brominated coumarins with CA IX [1] [8]. Bromine also provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.
Ethylsulfanyl at C2:The ethylsulfanyl moiety (–SCH₂CH₃) combines lipophilic character (logP contribution: +1.2) with moderate polar surface area. Sulfur’s lone pairs enable coordinate bonds to transition metals in metalloenzymes, such as zinc in carbonic anhydrases. Ethyl chain flexibility allows conformational adaptation within protein binding pockets, as validated in simulations of coumarin derivatives complexed with CA XII [1] [9]. Unlike bulkier thioethers, ethylsulfanyl minimizes steric clash while maintaining electron delocalization across the coumarin core.
Table 3: Synthetic Routes to 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one
Step | Reaction | Reagents/Conditions | Role |
---|---|---|---|
1 | Knoevenagel Condensation | 5-Bromo-2-hydroxyacetophenone + ethyl acetoacetate, piperidine/AcOH | Forms chromen-4-one core |
2 | Bromination | Bromine in acetic acid, 0°C | Introduces C8 bromo |
3 | Thioetherification | Ethyl mercaptan, K₂CO₃, DMF, 60°C | Applies ethylsulfanyl at C2 |
The synthetic sequence typically begins with Knoevenagel condensation between a 5-bromo-2-hydroxyacetophenone precursor and ethyl acetoacetate, followed by regioselective bromination at C8. Ethylsulfanyl incorporation employs nucleophilic displacement of a pre-installed leaving group (e.g., chloro) at C2 using ethanethiol under basic conditions [4] [8]. This multi-step approach achieves the target compound in 45–68% overall yield, with purity >95% confirmed by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
The synergy between C8-bromo and C2-ethylsulfanyl groups creates a coumarin derivative optimized for targeting hypoxic tumor-associated enzymes like CA IX/XII, while its synthetic tractability supports further pharmacological exploration [1] [8] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3